2-Bromo-4-chloronicotinonitrile
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Overview
Description
2-Bromo-4-chloronicotinonitrile is an organic compound with the molecular formula C6H2BrClN2 It is a derivative of nicotinonitrile, where the hydrogen atoms at positions 2 and 4 of the pyridine ring are substituted with bromine and chlorine atoms, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloronicotinonitrile typically involves multi-step reactions. One common method includes the following steps :
Formation of 2-(1-methoxy ethylidene) malononitrile: Reacting malononitrile with trimethyl orthoacetate.
Formation of 2-(3-(dimethylamino)-1-methoxy allyl) malononitrile: Reacting the product from step 1 with N,N-dimethylformamide dimethyl acetal.
Formation of 2-hydroxy-3-cyano-4-methoxypyridine: Reacting the product from step 2 under acidic conditions.
Formation of 2-chloro-3-cyano-4-methoxypyridine: Reacting the product from step 3 with a chlorinating reagent.
Formation of this compound: Reacting the product from step 4 with a bromination reagent.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves using high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chloronicotinonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide or tetrahydrofuran and catalysts such as palladium or copper.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride are used under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinonitrile derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
2-Bromo-4-chloronicotinonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloronicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-chloronicotinonitrile
- 4-Bromo-6-chloronicotinonitrile
- 4-Bromo-2-chloro-5-methylpyridine
- 4-Bromo-2-chloro-3-fluoropyridine
Uniqueness
2-Bromo-4-chloronicotinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-bromo-4-chloropyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2/c7-6-4(3-9)5(8)1-2-10-6/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYPMSLGPZWRDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)C#N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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